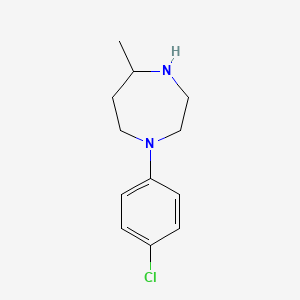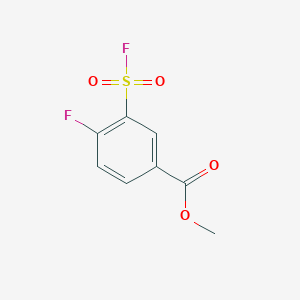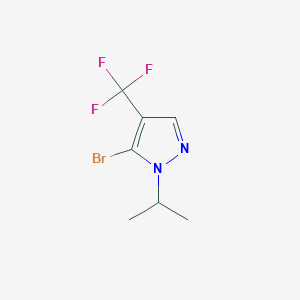
5-Bromo-1-(propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-(propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom, an isopropyl group, and a trifluoromethyl group attached to the pyrazole ring. These substituents impart unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form the pyrazole ring.
Introduction of Substituents: The bromine atom, isopropyl group, and trifluoromethyl group can be introduced through various substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The isopropyl group can be introduced via alkylation using isopropyl bromide, and the trifluoromethyl group can be introduced using trifluoromethyl iodide or other trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield an amino-pyrazole derivative, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
5-Bromo-1-(propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block in the synthesis of pharmaceutical agents. Its unique substituents may impart desirable pharmacological properties, such as increased potency or selectivity.
Biological Studies: The compound can be used in biological assays to study its effects on various biological targets, such as enzymes or receptors.
Material Science: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Agricultural Chemistry: The compound can be used in the synthesis of agrochemicals, such as herbicides or insecticides, due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The bromine, isopropyl, and trifluoromethyl groups can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved can vary and may require further experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-(propan-2-yl)-1H-imidazole: This compound has a similar structure but contains an imidazole ring instead of a pyrazole ring.
5-Bromo-1-(propan-2-yl)-4-methyl-1H-pyrazole: This compound is similar but has a methyl group instead of a trifluoromethyl group.
5-Bromo-1-(propan-2-yl)-4-chloro-1H-pyrazole: This compound has a chlorine atom instead of a trifluoromethyl group.
Uniqueness
5-Bromo-1-(propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. The trifluoromethyl group is known for its electron-withdrawing effects, which can enhance the compound’s stability and reactivity. Additionally, the combination of bromine, isopropyl, and trifluoromethyl groups provides a unique set of properties that can be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C7H8BrF3N2 |
|---|---|
Molecular Weight |
257.05 g/mol |
IUPAC Name |
5-bromo-1-propan-2-yl-4-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C7H8BrF3N2/c1-4(2)13-6(8)5(3-12-13)7(9,10)11/h3-4H,1-2H3 |
InChI Key |
PRVREJGGFYYJGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(C=N1)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13214331.png)
![6-Methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13214351.png)
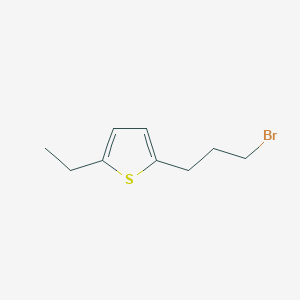
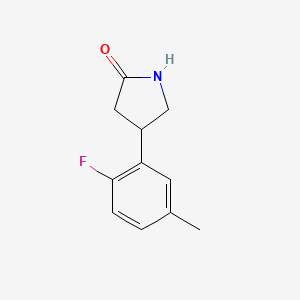
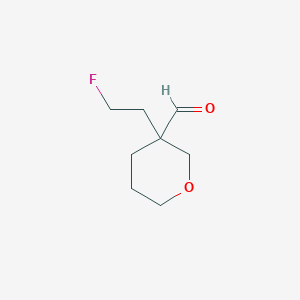
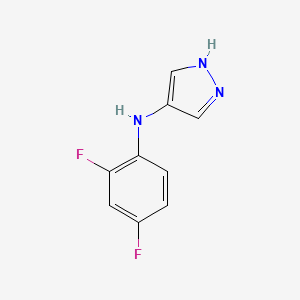
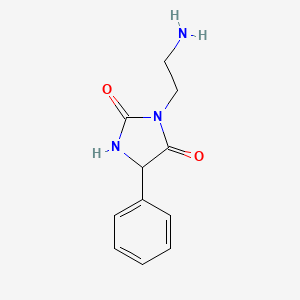
![4-Amino-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13214388.png)
![4-{[1-(bromomethyl)cyclopropyl]methyl}-2-methyl-2H-1,2,3-triazole](/img/structure/B13214389.png)
![1-[4-(Pentyloxy)phenyl]ethan-1-amine](/img/structure/B13214390.png)
